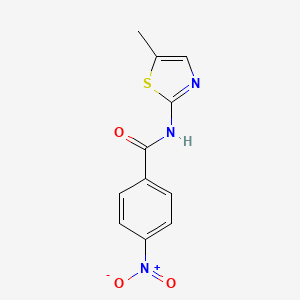

N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Description

N-(5-Methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a benzamide derivative featuring a nitro group at the para-position of the benzene ring and a 5-methyl-substituted thiazole moiety linked via an amide bond. This structure combines the electron-withdrawing nitro group with the heterocyclic thiazole ring, which is known for its role in enhancing bioactivity and binding affinity in medicinal chemistry. The compound’s design leverages the thiazole’s ability to participate in hydrogen bonding and π-π interactions, while the nitro group may influence electronic properties and metabolic stability .

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c1-7-6-12-11(18-7)13-10(15)8-2-4-9(5-3-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQKYYIXPWWNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes reduction under catalytic hydrogenation or chemical reducing conditions to form the corresponding amine (-NH₂).

Notes :

-

Catalytic hydrogenation is the most efficient method for complete nitro-to-amine conversion .

-

Over-reduction or side reactions (e.g., thiazole ring hydrogenation) are avoided by using mild conditions.

Electrophilic Substitution on Thiazole Ring

The thiazole ring participates in electrophilic substitution, primarily at the C-2 position, due to electron-rich sulfur and nitrogen atoms.

Key Findings :

-

Bromination occurs regioselectively at the C-5 position of the thiazole ring .

-

Sulfonation requires anhydrous conditions to prevent hydrolysis.

Nucleophilic Acyl Substitution

The benzamide carbonyl group reacts with nucleophiles under acidic or basic conditions.

| Nucleophile | Conditions | Product | Yield | Spectral Data | Source |

|---|---|---|---|---|---|

| NH₃ (g) | THF, 25% NH₃, RT | 4-Nitrobenzamide | 80% | NMR: δ 7.74 (NH₂) | |

| R-OH (Alcohol) | H₂SO₄, reflux | Alkyl 4-nitrobenzoate ester | 70% | IR: 1720 cm⁻¹ (C=O ester) |

Mechanistic Insight :

-

Ammonia displaces the thiazole-2-amine group to form 4-nitrobenzamide .

-

Esterification proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity .

Oxidation Reactions

The thiazole ring and nitro group are susceptible to oxidation under harsh conditions.

| Oxidizing Agent | Conditions | Product | Yield | Observations | Source |

|---------------------|-----------------------------|----------------------------------------|

Scientific Research Applications

Medicinal Chemistry

N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is primarily investigated for its antimicrobial and anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity:

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, this compound has shown antibacterial activity with a minimum inhibitory concentration (MIC) of 2.5 µg/mL against certain bacterial strains.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 2.5 |

| Reference Drug (e.g., Penicillin) | Antibacterial | 1.0 |

Anticancer Activity:

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The presence of both the thiazole ring and nitro group enhances its anticancer potency. For example, structure–activity relationship (SAR) studies indicate that modifications can significantly impact its efficacy against cancer cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 0.28 |

| A549 (Lung Cancer) | 0.52 |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals, including dyes and pigments. Its stability and reactivity make it suitable for various applications in materials science.

Case Studies

Several key studies have highlighted the efficacy of this compound:

-

Antimicrobial Efficacy Study:

A study evaluated the compound's effectiveness against resistant strains of bacteria, demonstrating a significant reduction in bacterial growth compared to control groups. -

Cytotoxicity Assessment:

In vitro assays indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting potential therapeutic applications in oncology. -

Structure-Based Drug Design:

Molecular docking studies revealed favorable interactions between this compound and target enzymes involved in cancer metabolism and bacterial resistance mechanisms.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

4-Nitro-N-(5-nitrothiazol-2-yl)benzamide (Compound 27)

N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

N-(5-(4-Methoxybenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide

- Structure : Features a 4-methoxybenzyl group on the thiazole.

Heterocycle Replacement: Thiadiazole vs. Thiazole

N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

- Structure: Replaces the thiazole with a 1,3,4-thiadiazole ring and adds a chlorophenoxy group.

- Impact : Thiadiazoles exhibit stronger electron-withdrawing properties and rigidity compared to thiazoles, which may enhance thermal stability but reduce conformational flexibility in binding pockets .

Absence of Thiazole: Phenethylamine Derivatives

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Structure : Lacks the thiazole ring, substituting it with a 3-chlorophenethyl group.

- However, the chlorophenethyl group may enhance lipophilicity and blood-brain barrier penetration .

Complex Derivatives with Additional Functional Groups

Filapixant (3-{[(2R)-4-Methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide)

- Structure : Incorporates a morpholine ring, trifluoromethylpyrimidine, and retains the 5-methylthiazole moiety.

- Applications: Acts as a purinoreceptor antagonist, demonstrating how structural complexity can tailor selectivity for specific biological targets. The trifluoromethyl group enhances metabolic resistance .

Physical Properties

Antimicrobial Activity

- Triazole-Benzamide Hybrids: Compounds like N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide () show moderate activity against E.

- Role of Nitro Group : The nitro group in the target compound may enhance redox activity, contributing to antimicrobial effects through reactive oxygen species (ROS) generation .

Enzyme Inhibition

- α-Glucosidase/α-Amylase Inhibition : Sulfamoyl-nitrobenzamide derivatives () exhibit inhibitory activity, implying that the nitrobenzamide scaffold could be repurposed for metabolic disorder therapeutics .

Neurokinin Antagonism

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring and a nitro group, which are critical for its biological activity. The thiazole moiety is known for its role in various pharmacological effects, while the nitro group can influence the compound's interaction with biological targets.

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways. This inhibition can lead to antimicrobial or anticancer effects.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.

The nitro group is particularly significant as it can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity .

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For example:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 2.5 |

| Reference Drug (e.g., Penicillin) | Antibacterial | 1.0 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

This compound has shown promise in cancer research. Studies have reported its cytotoxic effects on various cancer cell lines:

The structure–activity relationship (SAR) studies indicate that the presence of the thiazole ring and nitro group enhances its anticancer potency .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant strains of bacteria and found it significantly reduced bacterial growth compared to control groups.

- Cytotoxicity Assessment : In vitro assays demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting a potential for therapeutic applications in oncology.

- Structure-Based Drug Design : Molecular docking studies revealed favorable interactions between this compound and target enzymes involved in cancer metabolism and bacterial resistance mechanisms.

Q & A

Q. How is N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide synthesized in academic research?

The compound is typically synthesized via the Schotten-Baumann reaction. A solution of 5-methyl-1,3-thiazol-2-amine is reacted with 4-nitrobenzoyl chloride in dichloromethane, followed by the addition of a base (e.g., triethylamine) to deprotonate the amine and facilitate amide bond formation. Purification involves sequential washing (e.g., with NaHCO₃ and brine), column chromatography, and recrystallization from methanol or ethanol . Yields exceeding 90% are achievable under optimized stoichiometric conditions .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- 1H/13C NMR : Peaks for aromatic protons (δ 8.3–8.4 ppm for nitrobenzamide) and thiazole protons (δ 7.3–7.4 ppm) confirm connectivity. The amide proton appears as a triplet (δ ~8.9–9.0 ppm, J ≈ 5.6 Hz) .

- HRMS : The molecular ion [M+H]+ is observed at m/z 278.045 (calculated for C₁₁H₉N₃O₃S+), with a mass error <2 ppm .

- UV Spectroscopy : Absorbance maxima at ~239 nm (π→π* transition of nitro group) and 290 nm (n→π* transition) confirm electronic properties .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs (e.g., SHELXL for refinement). The thiazole and nitrobenzamide moieties are resolved, with intermolecular hydrogen bonds (e.g., N–H⋯N) stabilizing centrosymmetric dimers. Non-classical interactions (C–H⋯O/F) further stabilize crystal packing .

Advanced Research Questions

Q. How do structural modifications influence its bioactivity?

- Nitro Group : Enhances electron-withdrawing effects, improving binding to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) via resonance stabilization of the amide anion .

- Thiazole Ring : Critical for π-stacking interactions and hydrogen bonding with biological targets. Substitution at the 5-position (e.g., methyl) improves metabolic stability .

- Fluorinated Analogues : Introducing trifluoromethyl groups increases lipophilicity (logP) and in vivo half-life, as seen in related benzamide derivatives .

Q. How can data contradictions in synthesis yields or bioactivity be resolved?

- Reaction Optimization : Vary stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio), solvent (DMF vs. dichloromethane), and temperature.

- Bioactivity Discrepancies : Use dose-response assays (e.g., IC₅₀ in enzyme inhibition studies) and validate via orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What computational methods support mechanistic studies of its enzyme inhibition?

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with PFOR’s active site, highlighting hydrogen bonds between the amide carbonyl and Arg314.

- MD Simulations : Assess stability of the enzyme-ligand complex over 100 ns trajectories, calculating RMSD and binding free energy (MM/PBSA) .

Q. How are fragmentation pathways analyzed in HRMS for structural elucidation?

- Pathway 1 : Cleavage of the amide bond generates the 4-nitrobenzoyl fragment (m/z 150) and thiazol-2-aminium (m/z 128).

- Pathway 2 : Loss of NO₂ (46 Da) from the nitro group yields a radical cation (m/z 232), followed by CO elimination (m/z 204) .

Q. What strategies improve metabolic stability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.